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Compound of Interest

Compound Name: Triheptanoin

Cat. No.: B1683035

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the management of elevated liver enzymes in patients receiving
triheptanoin (DOJOLVI®).

Frequently Asked Questions (FAQS)

Q1: Is it common to observe elevated liver enzymes in patients treated with triheptanoin?

Al: Yes, elevations in serum aminotransferases are frequently observed in patients with long-
chain fatty acid oxidation disorders (LC-FAOD) who are receiving triheptanoin.[1] In pre-
registration studies, alanine aminotransferase (ALT) elevations were seen in 72% of subjects
and aspartate aminotransferase (AST) elevations in 68%.[1]

Q2: Does triheptanoin cause drug-induced liver injury (DILI)?

A2: Triheptanoin therapy has not been associated with instances of clinically apparent, drug-

induced liver injury.[1][2] The observed elevations in liver enzymes are generally considered to
be a reflection of the underlying metabolic disease (LC-FAOD) and mitochondrial dysfunction,

rather than a direct hepatotoxic effect of the drug.[1]

Q3: What is the proposed mechanism for the observed liver enzyme elevations?

A3: The enzyme elevations are thought to be related to the pathophysiology of LC-FAOD itself.
In these disorders, the inability to properly metabolize long-chain fatty acids can lead to the
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accumulation of toxic fatty acid intermediates in the liver and other tissues, which can cause
cellular stress and damage.

Q4: What are the official recommendations for liver function monitoring for patients on
triheptanoin?

A4: The official product label for triheptanoin does not recommend routine monitoring of liver
tests during therapy. However, it is considered prudent to obtain baseline liver function tests
before initiating treatment. This allows for any subsequent elevations to be compared against
the patient's baseline values.

Q5: Besides liver enzyme elevations, what are the most common adverse reactions to
triheptanoin?

A5: The most common adverse reactions are gastrointestinal and include abdominal pain,
diarrhea, vomiting, and nausea.

Troubleshooting Guide: Managing Elevated Liver
Enzymes in a Clinical/Research Setting

This guide provides a structured approach for investigators who observe elevated liver
enzymes in subjects receiving triheptanoin during a clinical trial or research study.

Issue: A study participant receiving triheptanoin presents with elevated liver enzymes
(ALT/AST).

Step 1: Initial Assessment & Data Collection

o Compare to Baseline: Immediately compare the current liver enzyme values to the pre-
treatment baseline levels for that specific participant. Fluctuations related to the underlying
disease are common.

e Review Clinical Status: Assess the patient for any new clinical signs or symptoms,
particularly those related to their LC-FAOD, such as rhabdomyolysis, hypoglycemia, or
cardiomyopathy, as these can be associated with liver enzyme changes.
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e Assess Concomitant Medications: Conduct a thorough review of all concomitant
medications, over-the-counter products, and herbal/dietary supplements to rule out other
potential causes of drug-induced liver injury.

Step 2: Laboratory Investigation

o Fractionate Liver Tests: If not already done, obtain a full panel of liver tests, including total
bilirubin, direct bilirubin, and alkaline phosphatase (ALP), to characterize the pattern of
elevation (hepatocellular, cholestatic, or mixed).

» Rule out Other Causes: Conduct screening for viral hepatitis (A, B, C, E) and consider
autoimmune hepatitis markers if clinically indicated. An abdominal ultrasound may also be
useful to rule out structural abnormalities.

Step 3: Decision-Making & Action

o Consult a Specialist: All patients on triheptanoin should be under the care of a clinical
specialist knowledgeable in managing LC-FAOD. Any significant laboratory abnormalities
should be discussed with the specialist.

o Consider the Underlying Disease: Given that enzyme elevations are often linked to the
underlying LC-FAOD, management should focus on stabilizing the patient's metabolic
condition.

o Dosage Adjustment: If the patient is also experiencing significant gastrointestinal side effects,
a dosage reduction of triheptanoin may be considered to improve tolerance, followed by a
slow re-titration to the target dose.

o Discontinuation: Discontinuation of triheptanoin due to elevated liver enzymes is generally
not indicated unless there is clear evidence of drug-induced liver injury (e.g., accompanied
by significantly elevated bilirubin and clinical signs of liver failure) and other causes have
been excluded. The primary management for suspected DILI is the cessation of the
offending agent.

Data Presentation
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Table 1: Incidence of Laboratory Abnormalities in Pre-Registration Studies of Triheptanoin for
LC-FAOD

Patients with any Elevation Patients with Elevation >5x
Laboratory Parameter

(%) ULN* (%)
ALT 72% 24%
AST 68% 15%
CPK 81% 47%

*ULN: Upper Limit of Normal (Source: Data derived from NCBI Bookshelf, LiverTox)
Experimental Protocols
Protocol: Baseline and Follow-up Monitoring for Liver Function

» Objective: To establish a baseline and monitor for significant changes in liver function in
patients participating in a clinical study of triheptanoin.

» Pre-Treatment (Screening/Baseline Visit):

o Collect at least two sets of baseline liver function tests prior to the first dose of
triheptanoin. This helps establish a reliable baseline by accounting for natural fluctuations
in the patient's disease state.

o The panel should include, at a minimum:

Alanine Aminotransferase (ALT)

Aspartate Aminotransferase (AST)

Alkaline Phosphatase (ALP)

Total Bilirubin (TBIL)

Direct Bilirubin (DBIL)
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» Creatine Phosphokinase (CPK) - Important for assessing underlying muscle
involvement common in LC-FAOD.

e During Treatment (Follow-up Visits):

o While routine monitoring during therapy is not mandated by the product label, study
protocols may require periodic assessment (e.g., every 3-6 months or at scheduled study
VISits).

o Repeat the full panel of liver and muscle enzyme tests.

o Any elevations should be evaluated based on multiples of the patient's own baseline
values, rather than solely on multiples of the upper limit of normal (ULN).

e Unscheduled Visits (Symptom-driven):

o If a patient presents with symptoms of a metabolic crisis, rhabdomyolysis, or new-onset
hepatic dysfunction (e.g., jaundice, abdominal pain), a full liver function and CPK panel
should be performed immediately.

Visualizations
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Caption: Workflow for liver enzyme monitoring and evaluation.
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Caption: Decision pathway for managing elevated liver enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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